
6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Descripción general
Descripción
6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1803589-87-8 . It has a molecular weight of 204.1 . It is a solid substance at room temperature . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C9H10ClN.ClH/c10-8-3-4-9-7 (6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H . The SMILES string representation is Cl.Clc1ccc2CNCCc2c1 .Physical And Chemical Properties Analysis
6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 204.1 .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
- 6-Chloro-1,2,3,4-tetrahydroquinoline derivatives have been investigated for their potential in organic synthesis, particularly in the preparation of 4-hydroxyquinoline derivatives through the reaction of epichlorohydrin with aromatic amines. This method offers a relatively simple approach to produce 4-hydroxyquinoline derivatives from corresponding 4-oxo-1,2,3,4-tetrahydroquinoline derivatives, showcasing their utility in synthetic organic chemistry (Kutkevichus & Darashkaite, 1972).
Medicinal Chemistry Applications
- In medicinal chemistry, 6-Chloro-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their biological activities. For example, some derivatives or their hydrochlorides demonstrated moderate adrenergic blocking and sympatholytic activities, indicating potential therapeutic applications (Aghekyan et al., 2017).
- Another study explored the antiglioma activity of biaryl 1,2,3,4-tetrahydroisoquinoline derivatives, finding that certain compounds selectively blocked the growth of C6 glioma while leaving normal astrocytes relatively unaffected, suggesting potential for clinical utility in treating gliomas and other tumors (Mohler et al., 2006).
Agricultural Applications
- Tetrahydroquinoline derivatives have also been studied for their potential as growth and yield stimulants in agriculture. Research found that compounds of the tetrahydroquinoline series effectively stimulated growth processes and increased productivity for common eggplant, demonstrating the versatility of these compounds beyond pharmaceutical applications (Vostrikova et al., 2021).
Safety And Hazards
This compound may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZQTZQSFOLFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)
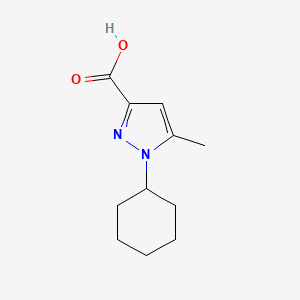
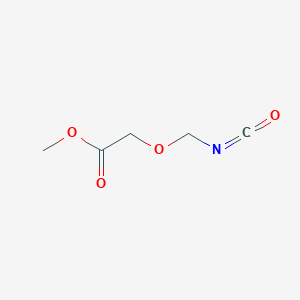
![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)
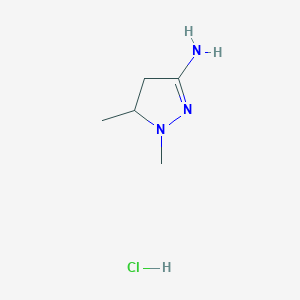
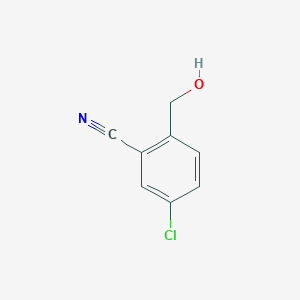
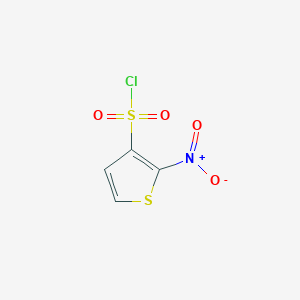
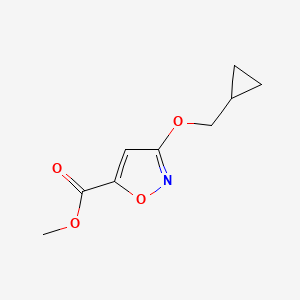


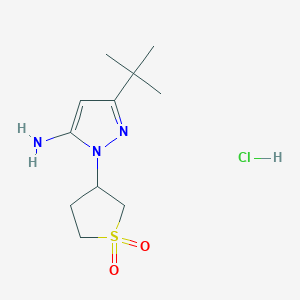
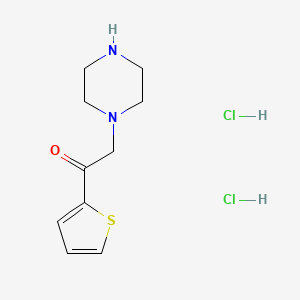
![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1459213.png)
